3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, substituted with amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene derivatives with aminoethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters. Purification steps, such as crystallization or chromatography, are employed to isolate the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the oxygen atoms, leading to the formation of thiol derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of substituted tetrahydrothiophene derivatives.
Scientific Research Applications
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A simpler analog without the amino and hydroxyl substitutions.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and heterocyclic structures.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocycles.
Uniqueness
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c7-1-2-8-5-3-12(10,11)4-6(5)9;/h5-6,8-9H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLFSJAVZWSRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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